Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
Description
Chemical Structure: This compound (C₁₅H₁₈BF₃O₄) features a benzoate ester core substituted with a trifluoromethyl (-CF₃) group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the meta positions. Molecular Weight: 330.11 g/mol (monoisotopic mass: 330.125) . Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The trifluoromethyl group enhances electron-withdrawing effects, facilitating coupling with aryl halides . Purity: Commercial availability at 98% purity .
Properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-9(12(20)21-5)6-10(8-11)15(17,18)19/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZGGUNDDHBCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674953 | |
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-61-6 | |
| Record name | Benzoic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methoxycarbonyl)-5-trifluoromethylphenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate, also known as 3-(Methoxycarbonyl)-5-trifluoromethylphenylboronic acid, pinacol ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions. The primary targets of this compound are the carbon atoms in organic molecules that are involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction. In this reaction, this compound donates a carbon atom to the target molecule, forming a new carbon-carbon bond. This process is facilitated by a transition metal catalyst.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways. It enables the formation of complex organic molecules from simpler precursors. The downstream effects of this reaction depend on the specific biochemical pathway in which it occurs.
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph. This could potentially affect its bioavailability and distribution within the body.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds in organic molecules. This can lead to the synthesis of complex organic compounds from simpler precursors.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the rate of its hydrolysis is significantly accelerated at physiological pH. Additionally, the efficiency of the Suzuki–Miyaura cross-coupling reaction it facilitates can be affected by the presence of certain transition metal catalysts.
Biological Activity
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate is a boronic ester with unique structural and chemical properties that contribute to its biological activity. This compound is primarily used in organic synthesis and drug development due to its ability to form stable complexes with various biological targets.
- Molecular Formula : C15H18B F3O4
- Molecular Weight : 330.11 g/mol
- CAS Number : 1810790-95-4
- Purity : >98% (GC)
| Property | Value |
|---|---|
| Appearance | White to Almost White Powder |
| Melting Point | 93.0 to 97.0 °C |
| Storage Temperature | Inert atmosphere, 2-8°C |
The biological activity of this compound is largely attributed to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is crucial in many biochemical processes. This ability allows the compound to modulate enzyme activities and interact with various biomolecules, making it a valuable tool in medicinal chemistry and bioconjugation techniques.
Applications in Biological Research
- Drug Development : The compound enhances the solubility and stability of pharmaceutical formulations, facilitating the design of new drug candidates.
- Enzyme Inhibition Studies : It is utilized to investigate enzyme inhibitors due to its ability to form stable complexes with active site residues.
- Bioconjugation : The compound is employed in attaching biomolecules to surfaces or other molecules, aiding in diagnostics and biotechnology applications.
- Organic Synthesis : It serves as a versatile building block in synthesizing complex organic molecules.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism. The compound's binding affinity was assessed through kinetic studies, showing a significant reduction in enzyme activity at low micromolar concentrations.
Case Study 2: Drug Formulation
In another research project focusing on drug formulation, this compound was combined with an anti-cancer agent to improve its pharmacokinetic properties. The resulting formulation exhibited enhanced solubility and bioavailability compared to the unmodified drug.
Comparative Analysis with Similar Compounds
The table below compares this compound with other boronic acid derivatives:
| Compound Name | Molecular Weight | Key Applications |
|---|---|---|
| This compound | 330.11 g/mol | Drug development, enzyme inhibition |
| Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 330.11 g/mol | Cross-coupling reactions |
| Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 330.11 g/mol | Organic synthesis |
Comparison with Similar Compounds
Pyridine-Based Boronate Esters
- Example: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (C₁₂H₁₅BF₃NO₂, MW: 273.06 g/mol) . Key Differences:
- Replaces the benzoate ester with a pyridine ring.
- Lower molecular weight (273.06 vs. 330.11) due to the absence of the ester group. Applications: Used in pharmaceutical intermediates (e.g., kinase inhibitors) .
Substituted Benzoate Esters
- Example : Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (C₁₅H₁₉BBrO₄, MW: 385.03 g/mol) .
- Key Differences :
- Bromo and methyl substituents replace the trifluoromethyl group.
- Reactivity: Bromine’s leaving-group capability contrasts with the inertness of -CF₃, enabling divergent synthetic pathways .
Example : Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate (C₁₅H₁₈BF₃O₅, MW: 346.11 g/mol) .
- Key Differences :
- Trifluoromethoxy (-OCF₃) replaces trifluoromethyl (-CF₃).
- -OCF₃ is less electron-withdrawing than -CF₃, altering electronic effects on the aromatic ring .
Heterocyclic Boronate Derivatives
- Example : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (C₁₂H₁₅BF₃N₂O₂, MW: 304.07 g/mol) .
- Key Differences :
- Pyridin-2-amine moiety introduces a nucleophilic site for further derivatization.
- Amino group enhances solubility in polar solvents. Applications: Potential use in medicinal chemistry for targeted drug design .
Research Findings and Trends
- Electronic Effects : The -CF₃ group in the target compound significantly increases electrophilicity at the boron center, accelerating transmetalation in cross-coupling reactions compared to -CH₃ or -Br analogs .
- Stability : Pinacol boronate esters exhibit superior stability under basic conditions compared to other protecting groups (e.g., MIDA boronate), making them ideal for multi-step syntheses .
- Biological Relevance : Pyridine- and aniline-containing analogs show enhanced bioavailability, driving their use in drug discovery .
Preparation Methods
Iridium-Catalyzed Borylation Using Tris(3,5-bis(trifluoromethyl)phenyl)phosphine Ligand
- In octane solvent, methyl 3-(trifluoromethyl)benzoate (5 mmol) is reacted with bis(pinacolato)diboron (1 mmol).
- Catalyst loading: 0.015 mmol [Ir(OMe)(COD)]2 and 0.06 mmol tris(3,5-bis(trifluoromethyl)phenyl)phosphine.
- Reaction is heated at 80 °C for 16 hours.
- The product, methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate, is isolated by standard chromatographic techniques with yields reported up to 94%.
Iridium-Catalyzed Directed ortho C–H Borylation Using Si,S-Chelating Ligand
- In a nitrogen-filled glovebox, [IrOMe(cod)]2 (0.015 equiv.) and a Si,S-chelating ligand (0.03 equiv.) are dissolved in 2-Me-THF.
- The mixture is stirred for 1 hour at room temperature to pre-form the catalyst complex.
- Methyl 3-(trifluoromethyl)benzoate (0.5 mmol) and bis(pinacolato)diboron (1.2 equiv.) are added.
- The sealed reaction vessel is heated at 80 °C for 16 hours.
- After cooling and exposure to air, the product is purified by silica gel chromatography.
- Yields for similar methyl benzoate substrates under these conditions range from 60% to 81%, indicating good efficiency and selectivity.
Mechanistic Insights and Ligand Effects
- The iridium catalyst activates the aromatic C–H bond ortho to the ester directing group.
- The Si,S-chelating ligand enhances catalyst stability and selectivity, allowing for milder reaction conditions and improved yields.
- The trifluoromethyl group is tolerated under these conditions without side reactions.
- Boron-substituted carbons often show quadrupolar relaxation in NMR, making direct observation challenging; however, 1H and 13C NMR, IR, and HRMS confirm product identity.
Comparative Data Table of Preparation Conditions and Yields
Summary of Research Findings
- The Ir-catalyzed C–H borylation is the most reliable and efficient method for preparing this compound.
- The reaction tolerates electron-withdrawing trifluoromethyl substituents and ester functionalities.
- Use of specialized ligands such as tris(3,5-bis(trifluoromethyl)phenyl)phosphine or Si,S-chelating ligands improves catalyst performance.
- Reaction conditions are mild (80 °C, 16 h) and provide high regioselectivity and good isolated yields.
- The product is amenable to standard purification and characterization techniques.
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
Answer:
The synthesis typically involves multi-step substitution or coupling reactions. A common approach includes:
Halogenation : Introducing a reactive site (e.g., bromine or iodine) on the benzoate core.
Borylation : Reacting with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Esterification : Introducing the methyl ester group via acid-catalyzed reaction with methanol .
Key conditions include inert atmospheres (N₂/Ar), optimized temperatures (60–100°C), and stoichiometric control to minimize side reactions. Reaction progress can be monitored via TLC or HPLC .
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling yields using this compound?
Answer:
Optimization requires systematic parameter screening:
- Catalyst selection : Pd(OAc)₂ or PdCl₂(dppf) often outperform other catalysts in boron-containing systems .
- Base effects : K₂CO₃ or CsF enhances transmetallation efficiency in polar aprotic solvents .
- Solvent choice : DMF or toluene balances solubility and reactivity for aryl boronate esters .
- Temperature gradients : Stepwise heating (e.g., 80°C → 110°C) improves coupling efficiency while reducing decomposition .
Contradictions in reported yields (e.g., solvent-dependent outcomes) can be resolved via controlled reproducibility studies and kinetic profiling .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ -60 to -65 ppm in ¹⁹F NMR) .
- ¹¹B NMR : Detects the dioxaborolane boron peak at δ 30–35 ppm, confirming boronate ester formation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 358.15) .
- IR Spectroscopy : C=O ester stretch (~1720 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Advanced: How do steric/electronic effects of substituents influence reactivity?
Answer:
- Trifluoromethyl group : Strong electron-withdrawing effect activates the aryl ring for electrophilic substitution but may sterically hinder coupling reactions. DFT studies show reduced electron density at the boron site, slowing transmetallation .
- Dioxaborolane moiety : The pinacol boronate ester stabilizes boron but requires base activation for efficient coupling. Steric bulk from tetramethyl groups slows hydrolysis but may reduce reactivity with bulky substrates .
Methodological solutions include using electron-deficient aryl partners or adjusting base strength to mitigate steric clashes .
Basic: What are its primary applications in medicinal chemistry?
Answer:
- Intermediate for bioactive molecules : Used in synthesizing kinase inhibitors or antiviral agents due to the trifluoromethyl group’s metabolic stability .
- Proteolysis-targeting chimeras (PROTACs) : The boronate ester enables conjugation to E3 ligase ligands .
- Biological probes : Fluorine atoms facilitate ¹⁸F-labeling for PET imaging .
Advanced: How to resolve contradictory data in catalytic efficiency across solvents?
Answer:
- Controlled experiments : Replicate reactions in DMF, THF, and toluene with identical catalyst/base ratios.
- Kinetic studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps .
- Computational modeling : Use DFT to compare solvent-catalyst interactions and transition-state energies .
For example, lower yields in DMF may stem from solvent coordination to Pd, which can be mitigated by adding non-coordinating solvents .
Advanced: How does DFT aid in predicting stability/reactivity?
Answer:
- Geometry optimization : Predicts preferred conformations of the boronate ester and trifluoromethyl group .
- Transition-state analysis : Models energy barriers for hydrolysis or coupling reactions .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction design .
For instance, DFT reveals that the trifluoromethyl group reduces electron density at the boron atom, aligning with experimental coupling challenges .
Basic: What storage protocols ensure compound stability?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
